2-Chloro-4,6-dimethyl-5-nitronicotinonitrile
Description
2-Chloro-4,6-dimethyl-5-nitronicotinonitrile (CAS: 6220-77-5) is a substituted pyridine derivative featuring a chloro group at position 2, methyl groups at positions 4 and 6, a nitro group at position 5, and a nitrile moiety. It is commercially available as an off-white solid with a purity of 95% (Combi-Blocks, QZ-5307) and is supplied by vendors such as ACINTS, A2B Chem, and AA Blocks at prices ranging from $182 to $454 per unit, depending on supplier location and lead time . The compound’s structural complexity and functional diversity make it a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research.
Properties
IUPAC Name |
2-chloro-4,6-dimethyl-5-nitropyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O2/c1-4-6(3-10)8(9)11-5(2)7(4)12(13)14/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVWPZCCMTFKYHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1[N+](=O)[O-])C)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30308182 | |
| Record name | 2-Chloro-4,6-dimethyl-5-nitronicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30308182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6220-77-5 | |
| Record name | 6220-77-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202654 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-4,6-dimethyl-5-nitronicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30308182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,6-dimethyl-5-nitronicotinonitrile typically involves the nitration of 2-chloro-4,6-dimethyl nicotinonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors where the reaction parameters such as temperature, concentration of reagents, and reaction time are optimized for maximum yield and purity. The product is then purified through crystallization or other suitable methods to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4,6-dimethyl-5-nitronicotinonitrile can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of corresponding substituted derivatives.
Oxidation: Although less common, the methyl groups can be oxidized to carboxylic acids or other oxidized forms using strong oxidizing agents.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base or under reflux conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 2-Chloro-4,6-dimethyl-5-aminonicotinonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives such as carboxylic acids.
Scientific Research Applications
2-Chloro-4,6-dimethyl-5-nitronicotinonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Researchers study its interactions with biological targets to understand its mechanism of action.
Medicine: Potential use in drug discovery and development due to its unique chemical structure and reactivity. It may serve as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials. Its derivatives may find applications in the manufacture of dyes, pigments, and other industrial products.
Mechanism of Action
The mechanism of action of 2-Chloro-4,6-dimethyl-5-nitronicotinonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects. The chloro and methyl groups may also influence its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Structural Similarities and Differences
Key structurally analogous compounds (identified via cheminformatics similarity scores ≥0.80) include:
Key Observations :
- 6-Chloro-5-nitronicotinic acid (similarity 0.96) shares the chloro, nitro, and pyridine core but replaces the nitrile with a carboxylic acid. This substitution enhances polarity and solubility in aqueous media but reduces stability under acidic conditions .
- Ethyl 4,6-dichloro-5-nitronicotinate (similarity 0.82) replaces methyl groups with chlorine atoms, increasing electronegativity and altering reactivity in nucleophilic substitutions .
Physicochemical Properties
| Property | 2-Chloro-4,6-dimethyl-5-nitronicotinonitrile | 6-Chloro-5-nitronicotinic acid | Ethyl 4,6-dichloro-5-nitronicotinate |
|---|---|---|---|
| Molecular Weight | 227.6 g/mol | 203.6 g/mol | 279.1 g/mol |
| Appearance | Off-white solid | Yellow crystalline solid | Colorless liquid |
| Solubility | Low in water; soluble in THF, DCM | High in polar solvents | Moderate in ethanol, DCM |
| Stability | Stable under inert conditions | Sensitive to heat/acid | Hydrolysis-prone in basic media |
Notes:
Biological Activity
2-Chloro-4,6-dimethyl-5-nitronicotinonitrile (CAS No. 6220-77-5) is a synthetic compound belonging to the class of nitro derivatives of nicotinic acid. Its unique chemical structure suggests potential biological activities, particularly in pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following chemical formula:
- Molecular Formula : C8H7ClN4O2
- Molecular Weight : 216.62 g/mol
The presence of the chloro and nitro groups in its structure may contribute to its reactivity and interaction with biological targets.
1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. The nitro group is known to enhance the ability of compounds to penetrate bacterial cell walls, potentially leading to cell death through various mechanisms, including DNA damage and inhibition of protein synthesis.
2. Anticancer Potential
Studies have suggested that derivatives of nitro-containing compounds can interfere with cellular processes such as cell division and apoptosis. For instance, related compounds have been shown to disrupt tubulin polymerization, which is critical for mitosis. This action could lead to the selective targeting of rapidly dividing cancer cells.
3. Neuroprotective Effects
There is emerging evidence that certain nitro derivatives can exert neuroprotective effects through mechanisms involving nitric oxide (NO) modulation. NO plays a crucial role in neuronal signaling and can protect against neurodegeneration when regulated appropriately.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cell lines | |
| Neuroprotective | Modulation of nitric oxide levels |
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial efficacy of various nitro derivatives against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated that compounds similar to this compound displayed significant inhibitory effects, suggesting potential for development as antimicrobial agents.
Case Study 2: Anticancer Activity
In a controlled laboratory setting, derivatives were tested on human cancer cell lines (e.g., HeLa and MCF-7). The results demonstrated that the compound induced apoptosis via caspase activation pathways, highlighting its potential as an anticancer therapeutic agent .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound remains under-researched; however, preliminary studies suggest favorable absorption characteristics due to its lipophilicity. Toxicological assessments indicate that while some nitro compounds exhibit cytotoxicity at high concentrations, further studies are necessary to establish a safe therapeutic window for clinical applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
